3-(叔丁氧羰基氨基)-3-氧杂环丁烷甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

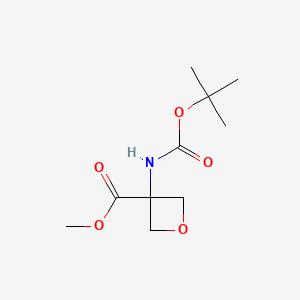

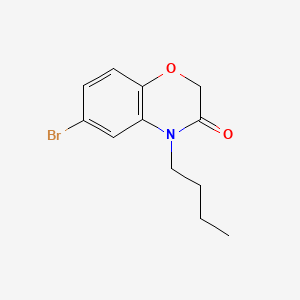

“Methyl 3-(boc-amino)-3-oxetanecarboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a commonly used protective group for amines in organic synthesis . The compound’s molecular weight is approximately 232.28 .

Synthesis Analysis

The synthesis of Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . There are various methods available for the synthesis of Boc-protected amines, including the use of catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perchloric acid adsorbed on silica-gel (HClO4–SiO2) .Molecular Structure Analysis

The molecular structure of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” is determined by its constituent atoms and the bonds between them. The compound contains a Boc-protected amino group, which is stable towards most nucleophiles and bases . The 3D structure of Boc-compounds has been studied using X-ray crystallography, revealing strong interaction of their acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis

Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, can undergo various chemical reactions. For instance, Boc-protected amines can be deprotected by mild acidolysis . Other reactions include the catalytic protodeboronation of alkyl boronic esters and the Pd-catalyzed selective oxidation of Boc-protected N-methylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” are influenced by its molecular structure. The compound has a molecular weight of approximately 232.28 . The Boc group in the compound is stable towards most nucleophiles and bases .科学研究应用

光催化剂的制备和改性

(BiO)2CO3 基光催化剂的研究重点在于创新制备和改性策略,以提高光催化性能,用于医疗保健、光催化等应用。此类方法可能与修改 3-(叔丁氧羰基氨基)-3-氧杂环丁烷甲酸甲酯以用于特定研究应用相关 (Ni 等人,2016 年)。

食品风味中的氨基酸

对从氨基酸中生成支链醛的生成和降解途径进行了广泛的综述,这些途径对于食品风味至关重要。这证明了了解 3-(叔丁氧羰基氨基)-3-氧杂环丁烷甲酸甲酯等化合物在各种应用中的化学反应和相互作用的重要性 (Smit 等人,2009 年)。

阿斯巴甜中天冬酰部分的代谢

对动物和人体中阿斯巴甜的天冬酰部分代谢的研究提供了对代谢途径和类似化合物(可能包括 3-(叔丁氧羰基氨基)-3-氧杂环丁烷甲酸甲酯)的潜在生化作用的见解 (Ranney 和 Oppermann,1979 年)。

癌症中的蛋氨酸依赖性

对癌症中蛋氨酸依赖性的研究重点在于旨在克服与恶病质相关的宿主蛋白质和氨基酸代谢改变的潜在治疗干预措施。此类研究可为在癌症研究或治疗中使用 3-(叔丁氧羰基氨基)-3-氧杂环丁烷甲酸甲酯提供信息 (Cavuoto 和 Fenech,2012 年)。

小分子抑制剂的开发

作为癌症研究中治疗靶点的蛋白质精氨酸甲基转移酶 (PRMT) 的化学调节剂的开发是另一种可能适用于 3-(叔丁氧羰基氨基)-3-氧杂环丁烷甲酸甲酯的研究和应用的方法 (Hu 等人,2016 年)。

作用机制

The mechanism of action of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” in chemical reactions is largely determined by the properties of the Boc-protected amino group. The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .

未来方向

The use of Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, in organic synthesis is well-established . Future research may focus on developing more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . Additionally, the compound’s oxetane subunit is a structure derived from natural or synthetic taxanes used in cancer chemotherapy , indicating potential applications in medicinal chemistry.

属性

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLPDSCEUAFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(boc-amino)-3-oxetanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

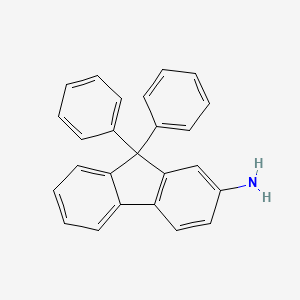

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

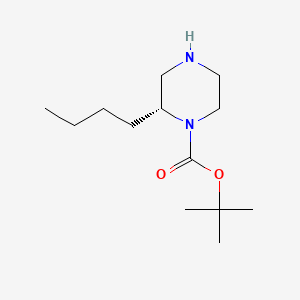

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)